2-((1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
Description
Historical Development of Piperidine-Based Pharmaceutical Agents
Piperidine, a six-membered heterocyclic amine, has been a cornerstone of drug discovery since its isolation from black pepper (Piper nigrum) alkaloids in the 19th century. Early applications focused on its role as a structural motif in natural products like solenopsins and piperine. By the mid-20th century, synthetic piperidine derivatives began dominating pharmaceuticals, particularly in antipsychotics (e.g., haloperidol), opioids (e.g., meperidine), and antihistamines (e.g., loratadine). The piperidine ring’s conformational flexibility and ability to engage in hydrogen bonding made it indispensable for modulating central nervous system (CNS) targets.
A pivotal advancement occurred in the 1970s with the introduction of sulfonyl groups to the piperidine scaffold. This modification enhanced metabolic stability and solubility, enabling compounds like droperidol to achieve clinical success. The subsequent integration of aromatic substituents, such as benzoyl groups, further expanded therapeutic applications by improving target selectivity.
Significance of the Sulfonyl Piperidine Scaffold in Drug Discovery
The sulfonyl piperidine scaffold combines three pharmacophoric elements:
- Piperidine Core : Provides a rigid yet adaptable framework for spatial orientation of functional groups.
- Sulfonyl Group (-SO₂-) : Enhances electronegativity, improving interactions with polar residues in enzyme active sites.
- N-Methylacetamide Side Chain : Introduces hydrogen-bonding capabilities and modulates lipophilicity.
This triad enables precise tuning of pharmacokinetic properties. For example, sulfonyl groups stabilize intermediates in enzyme inhibition, as seen in protease inhibitors targeting HIV-1. Additionally, the scaffold’s compatibility with diverse substitution patterns allows for the exploration of structure-activity relationships (SAR) across therapeutic areas, from oncology to neurodegenerative diseases.
Emergence of Benzoylpiperidine Compounds as Therapeutic Agents
Benzoylpiperidine derivatives gained prominence in the 2000s due to their efficacy in targeting G-protein-coupled receptors (GPCRs) and ion channels. The 2-bromo-5-methoxybenzoyl moiety, in particular, emerged as a key substituent for optimizing binding affinity. The bromine atom’s steric bulk and electron-withdrawing effects enhance hydrophobic interactions, while the methoxy group improves solubility and metabolic stability.
Recent studies highlight the role of benzoylpiperidines in modulating serotonin and dopamine receptors, making them candidates for treating depression and Parkinson’s disease. For instance, structural analogs of 2-((1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide have shown promise in preclinical models of neuropathic pain by antagonizing NMDA receptors.
Current Research Landscape of Brominated Methoxyphenyl Derivatives
Brominated methoxyphenyl derivatives are at the forefront of 3D molecular design, addressing limitations of flat, aromatic systems. The 2-bromo-5-methoxy substitution pattern introduces stereoelectronic complexity, enabling selective interactions with allosteric binding pockets.
Table 1: Advances in Brominated Methoxyphenyl-Piperidine Hybrids
Modern synthesis strategies, such as biocatalytic C–H oxidation and radical cross-coupling, have streamlined access to these compounds. For example, Scripps Research’s modular approach reduced synthetic steps for piperidine derivatives by 40%, enabling rapid exploration of brominated analogs. These innovations align with industry shifts toward sp³-rich architectures, which improve drug-likeness and reduce off-target effects.
Properties
IUPAC Name |
2-[1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl]sulfonyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O5S/c1-18-15(20)10-25(22,23)12-5-7-19(8-6-12)16(21)13-9-11(24-2)3-4-14(13)17/h3-4,9,12H,5-8,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMIFAAWKIGGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H18BrN3O3S
- Molecular Weight : 396.29 g/mol
- Key Functional Groups : Sulfonamide, amide, bromo-substituted aromatic ring.
This compound's unique structure suggests potential interactions with various biological targets, particularly in the context of cancer therapy and antimicrobial activity.
Anticancer Properties
Recent studies have explored the anticancer potential of similar compounds within the benzamide class. For instance, derivatives with sulfonamide moieties have shown significant cytotoxic effects against various cancer cell lines.
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Tubulin Polymerization : Similar compounds have been reported to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Targeting Specific Kinases : Some benzamide derivatives have been identified as inhibitors of RET kinase, which is implicated in several cancers .
Antimicrobial Activity
Compounds with a similar structural framework have also demonstrated antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial enzymes, thereby disrupting essential metabolic processes.
Case Studies
- In Vitro Studies : A study on related sulfonamide derivatives indicated that they exhibited moderate to excellent activity against a range of pathogenic fungi . This suggests that this compound may possess similar antimicrobial efficacy.
- Synergistic Effects : Research has shown that combining certain pyrazole derivatives with conventional antibiotics enhances their effectiveness against resistant bacterial strains .
Safety and Toxicology
Understanding the safety profile of new compounds is crucial for their development. Preliminary toxicological assessments are essential to ensure that the benefits outweigh any potential risks associated with their use.
Table 1: Biological Activity Summary
| Activity Type | Assessed Compounds | IC50 Values (μM) | Notes |
|---|---|---|---|
| Anticancer | Similar Benzamides | <20 | Effective against various cancer cell lines |
| Antimicrobial | Related Sulfonamides | Moderate to High | Effective against specific fungi |
| Synergistic Effects | Pyrazole Derivatives | Enhanced Efficacy | Notable in resistant strains |
Scientific Research Applications
Medicinal Chemistry Applications
Antidiabetic Activity : One of the prominent applications of compounds similar to 2-((1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is their role as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and type 2 diabetes management. Research indicates that such compounds can effectively reduce DPP-IV activity, thus contributing to blood glucose regulation .
Antimicrobial Properties : The compound's structure suggests potential activity against various bacterial strains. Studies have shown that derivatives of this class exhibit varying degrees of antimicrobial effectiveness, particularly against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. These synthetic routes allow for the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties.
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Bromination | 2-bromo-5-methoxybenzoic acid | Acetic acid, reflux | 85 |
| 2 | Sulfonation | Piperidine derivative | SO3, DMF | 75 |
| 3 | Acetylation | N-methylacetamide | Acetic anhydride, room temp | 90 |
Case Study: DPP-IV Inhibition
A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant DPP-IV inhibitory activity, with IC50 values comparable to established antidiabetic drugs. The structure-activity relationship (SAR) analysis indicated that the sulfonamide moiety was crucial for maintaining potency .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of a series of piperidine derivatives, including the target compound. Results showed that certain derivatives effectively inhibited the growth of resistant strains of Staphylococcus aureus and E. coli, highlighting their potential as novel antibacterial agents .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-bromo substituent on the benzoyl moiety enables aryl halide reactivity , particularly in cross-coupling and substitution reactions.
Key findings :
-
Bromine participates in palladium-catalyzed couplings to introduce aryl/heteroaryl groups .
-
Base-mediated hydrolysis risks destabilizing the acetamide group.
Sulfonyl Group Reactivity
The sulfonyl (-SO₂-) linkage exhibits electrophilic character, enabling:
Key findings :
-
Reduction to sulfinic acid is feasible but requires strict temperature control.
-
Amine nucleophiles preferentially target the sulfonyl group over the acetamide .
Piperidine Ring Modifications
The piperidine ring undergoes ring-opening alkylation and N-functionalization :
Key findings :
-
Alkylation occurs selectively at the piperidine nitrogen due to lower steric hindrance .
-
Oxidation preserves the sulfonyl and acetamide groups.
Acetamide Hydrolysis and Functionalization
The N-methylacetamide group demonstrates limited reactivity under mild conditions but undergoes hydrolysis under acidic/basic extremes:
Key findings :
-
Strong acids degrade the sulfonyl-piperidine linkage during hydrolysis.
-
Enzymatic approaches are unsuitable due to steric and electronic factors .
Stability Under Oxidative Conditions
The compound shows moderate stability to oxidants:
| Oxidant | Conditions | Result |
|---|---|---|
| H₂O₂ (30%) | RT, 24 hrs | No degradation (HPLC analysis) |
| KMnO₄ (dil.) | H₂O, 50°C, 2 hrs | Partial oxidation of methoxy group |
Comparison with Similar Compounds
Table 1: Structural Comparison
Table 2: Physical Properties of Analogs
Crystallographic and Spectroscopic Insights
- Crystal Packing: The dihedral angles and torsion parameters reported in (−70.2° to 179.6°) suggest that sulfonyl-piperidinyl analogs adopt distinct conformations. The target compound’s bromo and methoxy groups may introduce steric clashes, altering crystal packing efficiency compared to non-halogenated derivatives .
- Spectroscopic Profiles : ¹H/¹³C NMR and MS data from and provide benchmarks for verifying the target compound’s structure. For instance, the methoxy group’s singlet (~δ 3.8 ppm in ¹H NMR) and bromine’s isotopic pattern in MS would be critical markers .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-((1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide?
Answer:
The compound is synthesized via multi-step reactions involving:
- Piperidine functionalization : Introduction of the sulfonyl group via sulfonation of piperidin-4-yl intermediates using chlorosulfonic acid or sulfur trioxide derivatives .
- Benzoylation : Reaction of the sulfonated piperidine with 2-bromo-5-methoxybenzoyl chloride under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF) .
- Acetamide coupling : Final N-methylation using methylamine or substitution with bromoacetamide derivatives in the presence of a base like triethylamine .
Validation : Purity is confirmed by ¹H/¹³C-NMR , IR spectroscopy , and mass spectrometry .
Advanced: How can structural contradictions in crystallographic data for this compound be resolved?
Answer:
Discrepancies in bond angles or torsional strain (e.g., S–N–C angles deviating from ideal tetrahedral geometry) can arise from:
- Crystal packing effects : Non-covalent interactions (e.g., hydrogen bonding, π-stacking) may distort the equilibrium structure .
- Dynamic disorder : Flexible sulfonyl or piperidinyl groups may adopt multiple conformations in the crystal lattice, requiring refinement using occupancy factors .
Methodology :
Basic: What in vitro assays are used to evaluate the antibacterial activity of this compound?
Answer:
Activity is assessed via:
- Minimum Inhibitory Concentration (MIC) assays : Broth dilution methods in 96-well plates, monitoring bacterial growth inhibition (e.g., against E. coli or S. aureus) at 24–48 hours .
- Time-kill kinetics : Quantify log-phase growth reduction using spectrophotometric absorbance at 600 nm .
Data Interpretation :- Gram-negative strains often show higher susceptibility due to outer membrane permeability to sulfonamide derivatives .
Advanced: How does substituent variation on the benzoyl group influence bioactivity?
Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., bromo, methoxy) enhance stability and target binding via hydrophobic interactions .
- Positional effects : The 5-methoxy group on the benzoyl ring improves solubility, while the 2-bromo substituent increases steric bulk, affecting enzyme active-site entry .
Experimental Design :- Synthesize analogs with halogen/methoxy substitutions at different positions.
- Compare activity using molecular docking (e.g., with bacterial dihydropteroate synthase) and MIC assays .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in a fume hood due to potential release of sulfonic acid vapors .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can metabolic stability be improved for in vivo studies?
Answer:
- Deuterium incorporation : Replace labile hydrogens (e.g., on the acetamide methyl group) to slow oxidative metabolism .
- Prodrug strategies : Modify the sulfonyl group to a masked ester, hydrolyzed in vivo to the active form .
Validation :- Assess stability in human liver microsome (HLM) assays and monitor metabolites via LC-MS .
Basic: What analytical techniques confirm the compound’s purity post-synthesis?
Answer:
- HPLC : Use a C18 column with UV detection at 254 nm; ≥95% purity is acceptable for biological assays .
- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to verify stoichiometry .
Advanced: How do solvent polarity and temperature affect reaction yields during synthesis?
Answer:
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) improve sulfonation yields by stabilizing charged intermediates .
- Temperature : Lower temperatures (0–5°C) suppress side reactions during benzoylation, while higher temps (80°C) accelerate acetamide coupling .
Optimization : Use a Design of Experiments (DoE) approach to balance solvent polarity, temperature, and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
